Ammonium Ethyl Phosphorodithioate

Description

Contextualization within Organophosphorus Compounds

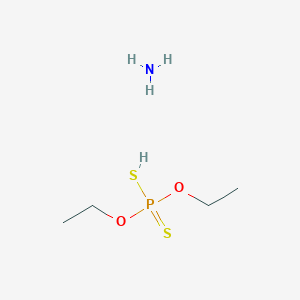

Ammonium (B1175870) ethyl phosphorodithioate (B1214789) belongs to the broad class of organophosphorus compounds, which are characterized by the presence of a phosphorus-carbon bond. More specifically, it is a phosphorodithioate, indicating the presence of two sulfur atoms double-bonded to the central phosphorus atom, and two ethoxy groups single-bonded to it. researchgate.net The general structure of such compounds is (RO)2P(S)SH, where R is an alkyl or aryl group. In this case, the acidic proton is replaced by an ammonium cation.

The chemistry of organophosphorus compounds is diverse, with variations in the substituents around the phosphorus atom leading to a wide range of properties and applications. For instance, the replacement of oxygen with sulfur, as seen in phosphorodithioates, significantly alters the electronic and steric properties of the molecule. This modification can influence its reactivity, stability, and interaction with other chemical species. The presence of the P=S and P-S bonds in ammonium ethyl phosphorodithioate is crucial to its chemical behavior, distinguishing it from its phosphate (B84403) and phosphorothioate (B77711) counterparts. researchgate.netnih.gov

The study of such compounds is integral to understanding structure-activity relationships within organophosphorus chemistry. For example, the related compound Parathion (B1678463), an organophosphate insecticide, has a similar structural backbone but with a nitrophenyl group instead of a sulfur-bound ammonium ion, and one of the sulfur atoms is replaced by oxygen. wikipedia.org This highlights how subtle changes in the molecular structure can lead to vastly different applications and properties.

Significance of this compound in Contemporary Chemical Science

This compound has emerged as a significant reagent and intermediate in modern chemical synthesis. Its utility is demonstrated in various research findings, showcasing its versatility. One notable application is in the conversion of amides to thioamides. organic-chemistry.org Research has shown that this compound can act as a mild, efficient, and air-stable reagent for this transformation, often providing high yields under gentle conditions without the need for harsh catalysts or additives. organic-chemistry.org This makes it an attractive option for the synthesis of thioamides, which are important structural motifs in many biologically active molecules. organic-chemistry.org

Furthermore, the diethyl dithiophosphate (B1263838) anion, derived from this compound, is utilized as a ligand in the preparation of dithiophosphate complexes. wikipedia.org These complexes have found applications in various areas, including as additives in lubricating oils. The ability of the dithiophosphate ligand to coordinate with metal ions is a key aspect of its functionality in these applications.

Recent studies have also explored the synthesis of various phosphorothioate and phosphorodithioate analogs of biologically relevant molecules, such as lysophosphatidic acid (LPA) and cyclic phosphatidic acid (cPA). rsc.org While the direct synthesis of stable ammonium salts of these complex phosphorodithioate analogs has presented challenges, the underlying chemistry often involves intermediates and reactions related to compounds like this compound. rsc.org The development of new synthetic methodologies in this area continues to be an active field of research, with potential applications in medicinal chemistry and drug discovery. acs.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

azane;diethoxy-sulfanyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O2PS2.H3N/c1-3-5-7(8,9)6-4-2;/h3-4H2,1-2H3,(H,8,9);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRHTRKMBOQLLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)S.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14NO2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals with an unpleasant ammoniacal odor; [Acros Organics MSDS] | |

| Record name | Diethyl dithiophosphate ammonium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1068-22-0 | |

| Record name | Ammonium diethyldithiophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium O,O-diethyl dithiophosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ammonium O,O-diethyl dithiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Derivatization of Ammonium Ethyl Phosphorodithioate

Established Synthetic Routes for Ammonium (B1175870) Ethyl Phosphorodithioate (B1214789) Elucidation

The synthesis of ammonium ethyl phosphorodithioate, a salt of phosphorodithioic acid, can be achieved through several established pathways. These methods vary in their precursors and reaction conditions, each offering distinct advantages and mechanistic insights.

Mechanistic Studies of Phosphorodithioic Acid and Ammonia (B1221849) Reactions

The most fundamental synthesis of this compound involves the direct acid-base reaction between O,O-diethyl phosphorodithioic acid and ammonia. This process is a classical neutralization reaction.

The synthesis process typically begins with the formation of O,O-diethyl phosphorodithioic acid. A common industrial method for this is the reaction of phosphorus pentasulfide (P₂S₅) with ethanol (B145695). The ethanol attacks the phosphorus center of the P₂S₅, leading to the formation of the diethyl phosphorodithioic acid and hydrogen sulfide (B99878) as a byproduct.

Once the O,O-diethyl phosphorodithioic acid is formed, it is treated with ammonia (NH₃). The acidic proton of the phosphorodithioic acid is readily transferred to the basic ammonia molecule, forming the ammonium cation (NH₄⁺) and the O,O-diethyl phosphorodithioate anion [(C₂H₅O)₂PS₂]⁻. The resulting product is the ammonium salt. wikipedia.org

The crystal structure of the final compound reveals that the ammonium cation is connected by four charge-assisted N—H···S hydrogen bonds to four separate diethyl phosphorodithioate anions, creating a stable ionic lattice. wikipedia.org

Table 1: Key Reactants and Products in the Phosphorodithioic Acid/Ammonia Reaction

| Reactant/Product | Chemical Formula | Role in Reaction |

|---|---|---|

| Phosphorus Pentasulfide | P₂S₅ | Precursor for phosphorodithioic acid |

| Ethanol | C₂H₅OH | Reactant with P₂S₅ |

| O,O-diethyl phosphorodithioic acid | (C₂H₅O)₂PSSH | Acidic intermediate |

| Ammonia | NH₃ | Base, source of ammonium cation |

Investigation of Diethylphosphite, Sulfur, and Amine-Based Synthesis Systems

An alternative synthetic route avoids the use of the highly reactive phosphorus pentasulfide. This method utilizes diethyl phosphite (B83602), elemental sulfur, and an amine in a one-pot reaction. A patented process highlights a critical order of reactant addition for the successful synthesis of organic ammonium dialkyl phosphorodithioates. google.com

In this system, the process requires that the amine be added to a pre-existing mixture of the phosphonate (B1237965) (diethyl phosphite) and elemental sulfur. google.com This specific sequence is essential for the reaction to proceed correctly. The proposed mechanism involves the initial reaction between diethyl phosphite and sulfur to form a sulfurated phosphorus intermediate. The subsequent addition of the amine (in this case, ammonia or an organic amine) facilitates the final reaction steps, leading to the formation of the ammonium phosphorodithioate salt. This method can be advantageous due to the milder conditions and different starting materials compared to the phosphorus pentasulfide route.

Exploration of Microwave-Assisted Synthesis for Phosphorodithioate Compounds

Microwave-assisted synthesis has emerged as a powerful technique in modern chemistry, offering significant advantages over conventional heating methods. youtube.com These benefits include dramatically reduced reaction times, increased product yields, improved energy efficiency, and often cleaner reaction profiles. youtube.comnih.gov While specific literature on the microwave-assisted synthesis of this compound is not extensively detailed, the principles can be applied to this system based on its successful use in synthesizing a wide array of related compounds, such as phosphors and various heterocyclic molecules. researchgate.netrsc.org

Microwave heating directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. In the context of phosphorodithioate synthesis, this can accelerate the reaction between precursors like diethyl phosphite and sulfur, or the neutralization step. The efficiency of microwave-assisted synthesis could lead to faster, more sustainable, and cost-effective production routes for these compounds. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Mechanism | Conduction and convection (slow, non-uniform) | Direct dielectric heating (rapid, uniform) |

| Reaction Time | Hours to days | Seconds to minutes nih.gov |

| Energy Efficiency | Lower | Higher youtube.com |

| Product Yield | Variable | Often higher youtube.com |

| Potential Application | Standard laboratory and industrial synthesis | Rapid screening, process intensification |

Analysis of Derivatization Reactions and Product Stereochemistry

The O,O-diethyl phosphorodithioate anion is a versatile nucleophile, capable of reacting with various electrophiles. These derivatization reactions are crucial for creating new molecules with tailored properties. The anion possesses two types of nucleophilic centers: the two sulfur atoms and the two oxygen atoms. This duality leads to interesting regiochemical considerations.

Regioselective S-Alkylation Reactions with Electrophiles

The sulfur atoms of the phosphorodithioate anion are soft nucleophiles. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, they will preferentially react with soft electrophiles. Alkyl halides and similar compounds are classic soft electrophiles.

The reaction of this compound with an alkyl halide (R-X) typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. researchgate.net The phosphorodithioate anion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new sulfur-carbon bond. This results in the formation of an O,O-diethyl S-alkyl phosphorodithioate ester.

R-X + [(C₂H₅O)₂PS₂]⁻ → (C₂H₅O)₂P(S)S-R + X⁻

These S-alkylation reactions are highly regioselective for the sulfur atom. organic-chemistry.org When the alkylating agent is chiral, the Sₙ2 reaction proceeds with an inversion of stereochemistry at the carbon center. researchgate.net This stereoselectivity is a key feature of Sₙ2 reactions and has been demonstrated in the alkylation of various S-nucleophiles. organic-chemistry.org

O-Acylation Pathways with Acyl Chlorides and Related Mechanistic Insights

The reaction of the phosphorodithioate anion with acyl chlorides presents a more complex regiochemical problem. Acyl chlorides (R-COCl) feature a hard electrophilic carbonyl carbon. chemguide.co.uklibretexts.org According to HSAB theory, this hard electrophile might be expected to react with the hard oxygen nucleophiles of the phosphorodithioate anion.

However, the sulfur atoms, despite being soft, are generally more nucleophilic than the oxygen atoms in this anion. The reaction pathway can be influenced by several factors, including the solvent, temperature, and the specific structure of the acyl chloride.

While O-acylation is a theoretical possibility, S-acylation is often the observed or dominant pathway due to the higher nucleophilicity of sulfur. The reaction of phosphorus-containing nucleophiles with acyl chlorides can lead to a variety of products. rsc.orgnih.gov The initial attack of a sulfur atom on the acyl chloride would form an S-acyl phosphorodithioate. This product itself might be subject to further reactions or rearrangements, such as a Pinner-type rearrangement, depending on the conditions. Mechanistic investigations are crucial to determine whether the reaction proceeds via a direct S-acylation, O-acylation followed by rearrangement, or a combination of pathways.

Stereochemical Control and Diastereomeric Resolution in Phosphorodithioate Synthesis

The synthesis of phosphorodithioates can lead to the formation of stereoisomers when a chiral center is present in the molecule. The phosphorus atom in a phosphorodithioate can become a chiral center if it is bonded to four different substituents. In the case of a simple O,O'-dialkyl phosphorodithioate, such as this compound, the phosphorus atom is bonded to two identical ethoxy groups and two sulfur atoms, one of which is double-bonded and the other is part of the ammonium salt. In this specific configuration, the phosphorus atom is not a stereocenter.

However, stereochemistry becomes a critical consideration when the alcohol used in the synthesis is chiral. For instance, if a chiral alcohol is used instead of ethanol, the resulting phosphorodithioate will have a chiral center at the phosphorus atom, in addition to the chiral center(s) in the alkyl groups. This results in the formation of diastereomers, which are stereoisomers that are not mirror images of each other. acs.orglibretexts.org These diastereomers, designated as RP and SP, can exhibit different physical properties and biological activities. acs.org

The control of stereochemistry in phosphorodithioate synthesis is an area of active research, largely drawing parallels from the extensive studies on phosphorothioate (B77711) oligonucleotides, which are also chiral at the phosphorus center. acs.org Methodologies for achieving stereochemical control can be broadly categorized into two approaches: stereoselective synthesis and diastereomeric resolution.

Stereoselective Synthesis: This approach aims to directly synthesize a specific diastereomer with high selectivity. Several strategies have been developed, primarily for oligonucleotide synthesis, that can be adapted for phosphorodithioates. nih.gov These methods often involve the use of chiral auxiliaries or catalysts to guide the reaction towards the desired stereochemical outcome. For example, the use of chiral phosphoramidite (B1245037) reagents with an oxazaphospholidine approach has shown success in controlling the stereochemistry at the phosphorus center. nih.gov Another strategy involves the use of specific activating agents during the synthesis that can influence the RP/SP ratio of the resulting products.

Diastereomeric Resolution: When a synthesis results in a mixture of diastereomers, resolution techniques can be employed to separate them. libretexts.orgwikipedia.org Since diastereomers have different physical properties, such as solubility and melting point, they can be separated by conventional methods like crystallization and chromatography. libretexts.orgwikipedia.orgnih.gov

A common method for the resolution of acidic compounds like phosphorodithioic acids is through the formation of diastereomeric salts. libretexts.orgwikipedia.org This involves reacting the racemic mixture of the phosphorodithioic acid with an enantiomerically pure chiral base, such as a chiral amine. libretexts.org The resulting salts are diastereomers and can often be separated by fractional crystallization due to their differing solubilities. libretexts.orgwikipedia.org Once separated, the pure diastereomeric salt can be treated with a strong acid to regenerate the enantiomerically pure phosphorodithioic acid.

The table below summarizes common chiral resolving agents that could be employed for the resolution of chiral phosphorodithioic acids.

| Chiral Resolving Agent | Type | Principle of Separation |

|---|---|---|

| (+)- or (-)-1-Phenylethylamine | Chiral Amine (Base) | Forms diastereomeric salts with the acidic phosphorodithioic acid, which can be separated by crystallization. libretexts.org |

| Brucine | Chiral Alkaloid (Base) | Forms diastereomeric salts with differing solubilities. libretexts.org |

| Strychnine | Chiral Alkaloid (Base) | Similar to brucine, forms separable diastereomeric salts. libretexts.org |

| Quinine | Chiral Alkaloid (Base) | Effective for forming diastereomeric salts with acidic compounds. libretexts.org |

| (+)- or (-)-Tartaric Acid | Chiral Acid | Can be used to resolve chiral amines, which could in turn be used as resolving agents. wikipedia.org |

The efficiency of a particular resolution process is dependent on several factors, including the choice of the resolving agent, the solvent system used for crystallization, and the temperature.

Methodologies for Large-Scale Synthesis and Industrial-Scale Optimization

The industrial production of this compound and related dialkyl dithiophosphates is primarily driven by their application as flotation collectors in the mining industry and as additives in lubricating oils. wikipedia.orgausimm.com Consequently, the development of cost-effective and scalable synthetic methodologies is of paramount importance.

A prominent method for the synthesis of ammonium O,O'-dialkyl dithiophosphates involves a one-pot reaction starting from elemental phosphorus and sulfur. researchgate.net This approach offers a convenient and efficient route to the desired product. The general reaction involves the interaction of phosphorus, sulfur, an alcohol (in this case, ethanol), and an amine (ammonia) in a suitable solvent. researchgate.netnih.gov

A typical synthesis procedure for this compound can be described as follows: (C₂H₅O)₂P(S)SH + NH₃ → (C₂H₅O)₂P(S)S⁻NH₄⁺

The precursor, O,O-diethyl dithiophosphoric acid, is commonly synthesized by the reaction of phosphorus pentasulfide with ethanol. wikipedia.org The subsequent neutralization with ammonia yields the ammonium salt.

For industrial-scale production, optimization of the reaction conditions is crucial to maximize yield, minimize costs, and ensure safety and environmental compliance. Key parameters for optimization include:

Reactant Stoichiometry: The molar ratios of phosphorus, sulfur, ethanol, and ammonia need to be carefully controlled to ensure complete conversion and minimize the formation of byproducts.

Temperature and Pressure: The reaction temperature influences the reaction rate and the potential for side reactions. The pressure may be controlled, especially when handling volatile reactants like ammonia.

Reaction Time: Optimizing the reaction time is essential to ensure the reaction goes to completion without unnecessary energy consumption.

Solvent and Catalyst: The choice of solvent can affect reactant solubility and reaction kinetics. While the reaction can proceed without a catalyst, certain catalysts may be employed to enhance the reaction rate or selectivity.

Purification: The final product may require purification to remove unreacted starting materials and byproducts. Industrial-scale purification methods may include filtration, extraction, and crystallization.

The table below outlines key considerations for the industrial-scale optimization of this compound synthesis.

| Parameter | Industrial-Scale Considerations | Potential Impact on the Process |

|---|---|---|

| Raw Material Sourcing | Cost-effectiveness and purity of phosphorus pentasulfide, ethanol, and ammonia. | Directly impacts production cost and product quality. |

| Reaction Vessel | Corrosion-resistant materials are necessary due to the acidic nature of the intermediate dithiophosphoric acid. | Ensures equipment longevity and prevents product contamination. |

| Heat Management | The reaction is often exothermic; efficient heat exchange systems are required for temperature control. | Prevents runaway reactions and ensures consistent product quality. |

| Process Control | Implementation of automated systems for monitoring and controlling temperature, pressure, and reactant addition. saimm.co.zaxinhaimining.com | Improves safety, efficiency, and batch-to-batch consistency. |

| Waste Management | Proper handling and disposal of any byproducts or waste streams in an environmentally responsible manner. | Ensures compliance with environmental regulations. |

Recent advancements in the synthesis of ammonium dialkyldithiophosphates have explored the use of elemental white or red phosphorus as a starting material in a one-pot synthesis, which can be more atom-economical. researchgate.net These methods can be accelerated by microwave irradiation, potentially offering a more energy-efficient route for industrial production. researchgate.net The optimization of these newer synthetic routes for large-scale applications is an ongoing area of research.

Fundamental Chemical Reactivity and Mechanistic Studies of Ammonium Ethyl Phosphorodithioate

Reaction Kinetics and Hydrolysis Pathways of the Phosphorodithioate (B1214789) Anion

The stability and degradation of the phosphorodithioate anion are critical factors in its environmental fate and application efficacy. Hydrolysis represents a primary degradation pathway, the kinetics of which are intricately linked to environmental conditions.

pH-Dependent Hydrolysis Kinetics and Environmental Relevance

The hydrolysis of the phosphorodithioate anion is markedly influenced by the pH of the surrounding medium. Studies have shown that the rate of hydrolysis can vary significantly across the pH spectrum, which has profound implications for its persistence and transformation in different environmental compartments, such as soil and water systems. The pH determines the protonation state of the anion, which in turn affects its susceptibility to nucleophilic attack by water.

For instance, in acidic conditions, the phosphorodithioate anion is more likely to be protonated, which can alter the electronic distribution within the molecule and potentially accelerate hydrolysis. Conversely, under neutral or alkaline conditions, the anionic form predominates, and its reactivity towards hydrolysis may differ. The environmental relevance of these pH-dependent kinetics lies in predicting the compound's half-life and the nature of its degradation products in various ecosystems.

Catalytic Effects on Phosphorodithioate Degradation Mechanisms

The degradation of phosphorodithioates can be significantly accelerated by catalysts. Both chemical and biological catalysts can play a role in breaking down these compounds. For example, certain metal ions present in the environment can coordinate to the sulfur atoms of the phosphorodithioate anion, activating it towards hydrolysis or other degradation reactions.

Enzymes produced by microorganisms are also capable of catalyzing the degradation of organophosphorus compounds, including phosphorodithioates. This biodegradation is a crucial process for the natural attenuation of these compounds in the environment. The presence of catalysts can alter the degradation pathway, leading to different intermediate and final products compared to uncatalyzed hydrolysis. For instance, photocatalytic degradation using mixed metal oxides has been explored for other organophosphorus compounds and could be a relevant pathway for phosphorodithioates. ajchem-a.com The efficiency of these catalysts often depends on factors such as their concentration, the temperature, and the pH of the medium. ajchem-a.com

Nucleophilic Reactivity and Ambident Behavior of Ammonium (B1175870) Ethyl Phosphorodithioate

Ammonium ethyl phosphorodithioate exhibits characteristic nucleophilic properties and can act as an ambident nucleophile, meaning it has two or more potential nucleophilic centers. This dual reactivity is a key feature of its chemical behavior.

Investigation of Selective Reaction Centers and Regioselectivity

The phosphorodithioate anion possesses two distinct nucleophilic centers: the sulfur atoms and, to a lesser extent, the oxygen atom. This ambident nature allows it to react at different sites depending on the electrophile and the reaction conditions. The preference for reaction at one site over another is known as regioselectivity. wikipedia.orgyoutube.comyoutube.com

In many reactions, the sulfur atoms are the more potent nucleophilic centers, leading to the formation of S-alkylated or S-acylated products. This is attributed to the "soft" nature of the sulfur atoms, which, according to Hard and Soft Acid-Base (HSAB) theory, prefer to react with "soft" electrophiles. However, under certain conditions, particularly with "hard" electrophiles, reaction at the oxygen atom can occur, leading to O-alkylated products. The choice of solvent and the nature of the counter-ion (in this case, ammonium) can also influence the regioselectivity of the reaction.

| Factor | Influence on Reaction Site | Example Outcome |

|---|---|---|

| Nature of Electrophile (HSAB Theory) | "Soft" electrophiles favor reaction at the sulfur atoms. "Hard" electrophiles may react at the oxygen atom. | Alkylation with a soft alkyl halide primarily yields the S-alkyl product. |

| Solvent Polarity | Polar aprotic solvents can enhance the nucleophilicity of the anion. | Increased reaction rates in solvents like DMF or DMSO. |

| Counter-ion | The nature of the cation can affect the dissociation and availability of the nucleophilic anion. | Different ammonium salts may exhibit varied reactivity. |

Quantum Chemical Calculations of Reactivity Profiles

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide valuable insights into the reactivity of this compound. mdpi.comscienceopen.comresearchgate.net These computational methods can be used to model the electronic structure of the phosphorodithioate anion and predict its reactivity profile.

By calculating parameters such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential, it is possible to identify the most likely sites for nucleophilic attack. researchgate.net The HOMO is often localized on the sulfur atoms, indicating that these are the primary sites for interaction with electrophiles. These calculations can also help to rationalize the observed regioselectivity in reactions by comparing the activation energies for attack at the different nucleophilic centers. mdpi.com

| Descriptor | Significance | Predicted Outcome for Phosphorodithioate |

|---|---|---|

| HOMO Energy | Indicates the energy of the outermost electrons; higher energy suggests greater nucleophilicity. | High HOMO energy localized on sulfur atoms predicts nucleophilic attack at these sites. |

| LUMO Energy | Indicates the energy of the lowest unoccupied orbital; lower energy suggests greater electrophilicity. | Relevant for understanding reactions where the phosphorodithioate acts as an electrophile. |

| Electrostatic Potential | Maps the charge distribution and identifies regions of negative potential (nucleophilic sites). | Confirms the sulfur atoms as the primary nucleophilic centers. |

Mechanisms of Isomerization and Rearrangement in Phosphorodithioate Systems

Phosphorodithioate systems can undergo isomerization and rearrangement reactions, which are important transformations that can lead to products with different chemical and physical properties. A common type of rearrangement is the Pistschimuka reaction, which involves the conversion of a thiono-ester to a thiolo-ester.

In the context of phosphorodithioates, this can involve the migration of an alkyl or aryl group from a sulfur atom to the other sulfur atom or to the oxygen atom. These rearrangements are often thermally or photochemically induced and can proceed through various mechanisms, including intramolecular pathways involving cyclic transition states or intermolecular pathways involving dissociation and recombination steps. The specific mechanism can be influenced by the structure of the phosphorodithioate, the solvent, and the presence of catalysts. For instance, rhodium-catalyzed reactions of S-allyl and S-propargyl phosphorothioates with diazoesters proceed via a researchgate.netnih.gov-sigmatropic rearrangement. researchgate.net

Molecular Mechanisms of Action of Ammonium Ethyl Phosphorodithioate

Biochemical Interaction with Acetylcholinesterase and Related Enzymes

The neurotoxic effects of organophosphorus compounds are predominantly attributed to their interaction with acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in cholinergic synapses. The inhibition of AChE leads to an accumulation of ACh, resulting in the overstimulation of cholinergic receptors and subsequent disruption of neurotransmission.

The inhibition of acetylcholinesterase by organophosphorus compounds is a well-characterized process involving the phosphorylation of a serine residue within the enzyme's active site. This reaction forms a stable, covalent bond between the phosphorus atom of the inhibitor and the serine hydroxyl group of the enzyme. The general scheme for this interaction can be represented as:

E-OH + (RO)₂P(S)SR' → E-O-P(S)(OR)₂ + R'SH

Where E-OH represents the active site of acetylcholinesterase with its serine hydroxyl group, and (RO)₂P(S)SR' represents a phosphorodithioate (B1214789). This phosphorylation effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine.

The rate of this inhibition is determined by several factors, including the chemical structure of the organophosphorus compound, such as the nature of the alkyl groups (R) and the leaving group (SR'). While specific kinetic parameters like the inhibition constant (Ki), the concentration causing 50% inhibition (IC50), and the bimolecular rate constant (ki) are crucial for quantifying the inhibitory potency, such data for Ammonium (B1175870) Ethyl Phosphorodithioate is not prominently available in public literature. However, studies on other organophosphates have established a wide range of inhibitory potencies. For instance, the bimolecular rate constant (ki) for the inhibition of human acetylcholinesterase by various organophosphates can vary significantly, highlighting the structural dependency of this interaction.

Table 1: Comparative Inhibition of Human Acetylcholinesterase by Various Organophosphorus Compounds

| Organophosphate Compound | Bimolecular Rate Constant (ki) (M⁻¹min⁻¹) |

| Paraoxon | 1.2 x 10⁷ |

| Chlorpyrifos-oxon | 2.1 x 10⁷ |

| Sarin | 1.5 x 10⁸ |

| Soman | 3.6 x 10⁸ |

Note: This table presents generalized data for comparative purposes and does not include Ammonium Ethyl Phosphorodithioate due to the lack of available specific data.

The inactivation of acetylcholinesterase and the subsequent accumulation of acetylcholine in the synaptic cleft lead to a cascade of cellular and neurochemical events. The continuous stimulation of muscarinic and nicotinic acetylcholine receptors results in a state of cholinergic hyperstimulation.

At the cellular level, this overstimulation can lead to depolarization of the postsynaptic membrane, an influx of ions such as sodium and calcium, and the activation of various intracellular signaling pathways. In neurons, this can manifest as an initial increase in excitability, followed by a state of depolarization block, where the neuron is no longer able to fire action potentials. This disruption of normal neuronal function is the underlying cause of the various symptoms associated with organophosphate exposure.

The neurochemical consequences are widespread, affecting various neurotransmitter systems. The excess acetylcholine can modulate the release of other neurotransmitters, including dopamine, serotonin, and GABA, leading to a complex and often unpredictable array of physiological and behavioral effects.

Phosphorodithioates, like other xenobiotics, undergo enzymatic biotransformation in the body, primarily in the liver. These metabolic processes can lead to either detoxification or, in some cases, bioactivation of the compound. The metabolism of phosphorodithioates typically involves two main phases of reactions.

Phase I Reactions: These reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, involve oxidation, reduction, and hydrolysis. For phosphorodithioates, a key oxidative reaction is desulfuration, where the thiono sulfur (P=S) is replaced by an oxygen atom (P=O). This conversion often results in a more potent acetylcholinesterase inhibitor, a process known as oxidative bioactivation. For example, parathion (B1678463), a phosphorothioate (B77711), is metabolized to its more toxic oxon form, paraoxon. A similar process can be expected for phosphorodithioates.

Phase II Reactions: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous molecules, such as glutathione, glucuronic acid, or sulfate, to increase their water solubility and facilitate their excretion from the body. Glutathione S-transferases (GSTs) play a significant role in the detoxification of organophosphates by catalyzing their conjugation with glutathione.

Elucidation of Additional Cellular and Subcellular Targets

For instance, some organophosphates have been shown to interact with other esterases, such as butyrylcholinesterase (BChE) and carboxylesterases. BChE can act as a scavenger for organophosphates, binding to them and reducing the amount available to inhibit AChE. Carboxylesterases can also hydrolyze and detoxify certain organophosphates.

Furthermore, there is evidence to suggest that organophosphates can induce oxidative stress by generating reactive oxygen species (ROS) and depleting cellular antioxidants like glutathione. This can lead to damage to lipids, proteins, and DNA, and contribute to cellular dysfunction and apoptosis. Other potential targets include ion channels, neurotransmitter receptors other than cholinergic receptors, and various signaling pathways involved in cell survival and death. However, specific studies on the non-cholinesterase targets of this compound are limited.

Comparative Mechanistic Analysis with Other Organophosphorus Cholinesterase Inhibitors

This compound belongs to the phosphorodithioate subclass of organophosphorus compounds. While sharing the common mechanism of acetylcholinesterase inhibition with other organophosphates like phosphates, phosphorothioates, and phosphonates, there are key structural differences that can influence their biological activity.

The presence of two sulfur atoms in the phosphorodithioate moiety, one in the thiono (P=S) and one in the thiolo (P-S-R) position, distinguishes them from other organophosphates. As mentioned earlier, the thiono sulfur can undergo oxidative desulfuration to a more potent oxon form. The nature of the leaving group (the alkyl or aryl group attached to the thiolo sulfur) is a critical determinant of the phosphorylation rate and, consequently, the inhibitory potency.

Compared to their phosphate (B84403) counterparts (which have a P=O bond), phosphorothioates and phosphorodithioates are generally less potent inhibitors of acetylcholinesterase in their parent form. However, their bioactivation to the corresponding oxons can dramatically increase their inhibitory activity. This metabolic activation is a key difference in the mechanism of action between these subclasses of organophosphorus compounds.

The "aging" process, where the phosphorylated enzyme undergoes a chemical modification that renders it resistant to reactivation by oximes, is another important aspect of organophosphate toxicology. The rate of aging can vary depending on the structure of the organophosphate. While detailed comparative studies involving this compound are scarce, the general principles of structure-activity relationships established for other organophosphates are expected to apply.

Advanced Analytical Methodologies for the Detection and Characterization of Ammonium Ethyl Phosphorodithioate

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatographic techniques are fundamental for separating ammonium (B1175870) ethyl phosphorodithioate (B1214789) from complex mixtures, allowing for its precise quantification.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like organophosphorus pesticides. chemijournal.com For compounds that are less volatile or prone to degradation at high temperatures, derivatization is often necessary to make them suitable for GC analysis. nih.gov When analyzing organophosphorus compounds, including dithiophosphates, GC is often coupled with element-selective detectors for enhanced sensitivity and specificity.

Common element-selective detectors include:

Flame Photometric Detector (FPD): This detector is highly selective for phosphorus and sulfur-containing compounds, making it ideal for the analysis of phosphorodithioates. ysi.comcdc.gov

Nitrogen-Phosphorus Detector (NPD): Also known as a thermionic specific detector (TSD), the NPD is highly sensitive to compounds containing nitrogen and phosphorus. cdc.govresearchgate.net

Atomic Emission Detector (AED): This detector can determine the elemental composition of the eluted compounds, providing information on the presence of phosphorus, sulfur, carbon, and other elements. scilit.com

Mass spectrometric (MS) detection, particularly when used in tandem with GC (GC-MS), provides structural information based on the fragmentation patterns of the analyte. chemijournal.comnih.gov This combination is a powerful tool for both the confirmation of identity and quantification of organophosphorus compounds in complex samples. cdc.govcromlab-instruments.es The use of specific stationary phases in GC columns, such as those with low polarity like a 5% diphenyl/95% dimethyl polysiloxane phase, can minimize peak tailing and optimize the resolution of these compounds. cromlab-instruments.esanalysis.rs

Table 1: Comparison of GC Detectors for Organophosphorus Compound Analysis

| Detector | Selectivity | Sensitivity | Principle of Operation |

| Flame Photometric Detector (FPD) | High for Phosphorus and Sulfur | High | Chemiluminescence of P and S species in a hydrogen-rich flame. |

| Nitrogen-Phosphorus Detector (NPD) | High for Nitrogen and Phosphorus | Very High | Surface ionization of N and P compounds on a heated alkali bead. |

| Atomic Emission Detector (AED) | Element-specific | Moderate to High | Emission of light from excited atoms in a plasma. |

| Mass Spectrometer (MS) | Universal (can be selective) | Very High | Ionization and mass-to-charge ratio analysis of molecules. |

This table provides a general comparison of common GC detectors used for the analysis of organophosphorus compounds.

Liquid chromatography (LC) and its high-performance variant (HPLC) are versatile techniques for separating a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. chromatographytoday.com For the analysis of phosphorodithioates and related compounds, reversed-phase HPLC is a commonly employed separation mode. chromatographytoday.com

Advanced detectors coupled with LC/HPLC enhance the selectivity and sensitivity of the analysis:

Ultraviolet (UV) Detector: Many organic molecules, including those with aromatic rings or certain functional groups, absorb UV light. nih.gov While some phosphorodithioates may not have strong UV absorbance on their own, derivatization can be used to introduce a UV-active chromophore. nih.gov Diode Array Detectors (DAD) provide spectral information across a range of wavelengths. researchgate.net

Fluorescence Detector (FLD): This detector is highly sensitive and selective for compounds that fluoresce. labrulez.com Similar to UV detection, derivatization may be necessary to impart fluorescent properties to the analyte.

Refractive Index (RI) Detector: The RI detector is a universal detector that responds to changes in the refractive index of the eluent. marshallscientific.com It is less sensitive than UV or FLD but can be useful for detecting compounds that lack a chromophore. marshallscientific.com

Evaporative Light Scattering Detector (ELSD): This detector is also a universal detector that is more sensitive than the RI detector and is suitable for non-volatile analytes in a volatile mobile phase.

The choice of detector depends on the specific properties of the analyte and the requirements of the analysis. For instance, anion-exchange HPLC has been used for the separation of phosphorothioate (B77711) and phosphorodithioate oligonucleotides, with UV detection being a convenient method for monitoring the eluted species. google.com

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. nih.govsaspublishers.com GC-MS and LC-MS/MS are particularly valuable for residue analysis and metabolite profiling of ammonium ethyl phosphorodithioate.

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. chemijournal.com It is a well-established technique for the analysis of volatile and semi-volatile organic compounds, including many pesticides. chemijournal.comhpst.cz For residue analysis, GC-MS can be used to detect and quantify trace levels of this compound and its degradation products in environmental samples. cromlab-instruments.esresearchgate.net

LC-MS/MS (Tandem Mass Spectrometry) offers high selectivity and sensitivity for the analysis of a wide range of compounds, including those that are not amenable to GC. nih.govsaspublishers.com In LC-MS/MS, the analyte is first separated by LC and then introduced into the mass spectrometer. The precursor ion is selected and fragmented, and the resulting product ions are detected. This multiple-reaction monitoring (MRM) provides a high degree of specificity, which is crucial for analyzing complex matrices like biological fluids and food samples. nih.govmdpi.com LC-MS/MS is a powerful technique for identifying and quantifying metabolites of phosphorodithioates, providing insights into their metabolic pathways. nih.gov The development of new ionization techniques and mass analyzers continues to improve the capabilities of LC-MS. saspublishers.com

The combination of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation with GC-MS/MS or LC-MS/MS has become a widely adopted workflow for multi-residue pesticide analysis in food and environmental samples. researchgate.netthermofisher.com

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are indispensable for determining the molecular structure and for the quantitative analysis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of molecules in solution. numberanalytics.com

³¹P NMR: Phosphorus-31 NMR is particularly valuable for analyzing phosphorus-containing compounds. numberanalytics.commdpi.com The ³¹P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in good NMR sensitivity. mdpi.com The wide chemical shift range of ³¹P NMR allows for excellent separation of signals from different phosphorus environments, making it a powerful tool for structural determination and purity assessment of organophosphorus compounds. mdpi.comdtic.mil Quantitative ³¹P NMR (qNMR) can be used to determine the concentration and purity of these compounds with high precision. numberanalytics.commdpi.com

¹H NMR: Proton NMR provides detailed information about the hydrogen atoms in a molecule. In the context of this compound, ¹H NMR can be used to identify the ethyl groups and to observe coupling between protons and the phosphorus atom (³J(P-H) and ⁴J(P-H) couplings), which provides valuable structural information. psu.edursc.org

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. spectrabase.comresearchgate.net While less sensitive than ¹H NMR, it is a valuable tool for confirming the structure of organic compounds. np-mrd.orgnmrs.ionih.gov

Table 2: Typical NMR Data for Dithiophosphate (B1263838) Derivatives

| Nucleus | Chemical Shift Range (ppm) | Coupling Constants | Information Provided |

| ³¹P | ~80 - 120 | J(P-H) | Phosphorus chemical environment, purity. dtic.mil |

| ¹H | 0.5 - 4.5 | J(H-H), J(P-H) | Structure of alkyl groups, conformation. psu.edursc.org |

| ¹³C | 10 - 70 | J(C-P) | Carbon framework of the molecule. spectrabase.comresearchgate.net |

This table presents typical chemical shift ranges and coupling information for dialkyl dithiophosphate compounds based on available literature. Specific values for this compound may vary.

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify functional groups within a molecule by measuring the absorption of infrared radiation. diva-portal.org This technique is valuable for confirming the presence of specific bonds in this compound. researchgate.net

Key vibrational bands for phosphorodithioates include:

P=S stretching: This vibration typically appears in the region of 600-800 cm⁻¹.

P-O-C stretching: These bands are usually observed in the 950-1100 cm⁻¹ region.

C-H stretching and bending: These vibrations from the ethyl groups are found in the typical alkane regions (around 2850-3000 cm⁻¹ and 1370-1470 cm⁻¹, respectively).

N-H stretching: The ammonium cation will exhibit characteristic N-H stretching vibrations, typically in the range of 3000-3300 cm⁻¹.

FTIR spectroscopy can be used for both qualitative identification and quantitative analysis. diva-portal.org Attenuated Total Reflectance (ATR)-FTIR is a surface-sensitive technique that can be used to study the adsorption of dithiophosphates on various surfaces. diva-portal.org The combination of HPLC with FTIR (LC-FTIR) allows for the identification of functional groups in separated components. nih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Reaction Monitoring and Stability Studies

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable tool for monitoring chemical reactions and assessing the stability of compounds like this compound. This technique relies on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law.

Reaction Monitoring:

In the context of this compound, UV-Vis spectrophotometry can be employed to track the progress of its synthesis or degradation. For instance, the formation of a thioamide from an amide using a thionation reagent like ammonium phosphorodithioate can be monitored by observing the appearance of a characteristic absorption band for the thioamide product. organic-chemistry.org A study on the synthesis of thioamides demonstrated that the reaction of various amides with ammonium phosphorodithioate could be effectively followed, with reactions reaching completion in a matter of hours under reflux conditions. organic-chemistry.org The progress can be quantified by measuring the increase in absorbance at the wavelength maximum (λmax) of the product over time.

Stability Studies:

The stability of this compound in various solutions and under different environmental conditions can also be evaluated using UV-Vis spectrophotometry. chemmethod.com By preparing a solution of the compound and monitoring its UV-Vis spectrum over a period, any degradation can be detected by a decrease in the absorbance at its characteristic λmax or the appearance of new absorption bands corresponding to degradation products. chemmethod.com Forced degradation studies, which involve subjecting the compound to stress conditions such as acid and alkali hydrolysis, oxidation, heat, and light, can be performed to understand its degradation pathways. chemmethod.com For example, a study on the stability of edaravone, an antioxidant, showed that the drug was susceptible to degradation under acidic, alkaline, and oxidative conditions, which was quantifiable by the changes in its UV spectrum. chemmethod.com Similar principles can be applied to assess the stability of this compound.

A hypothetical stability study of this compound in an aqueous solution could yield data as presented in the interactive table below. The decrease in absorbance at its λmax over time would indicate its degradation.

Table 1: Hypothetical UV-Vis Stability Data for this compound

| Time (hours) | Absorbance at λmax | % Degradation |

| 0 | 1.000 | 0 |

| 12 | 0.850 | 15 |

| 24 | 0.720 | 28 |

| 48 | 0.550 | 45 |

| 72 | 0.400 | 60 |

Note: This table is based on hypothetical data for illustrative purposes.

Advanced Sample Preparation Techniques for Enhanced Analytical Performance

Effective sample preparation is a critical step in the analytical workflow, especially for complex matrices, to isolate and concentrate the analyte of interest, thereby improving the sensitivity and selectivity of the subsequent analysis.

Solid Phase Extraction (SPE):

SPE is a widely used sample preparation technique for the extraction and purification of analytes from a liquid sample. nih.gov The process involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while the matrix interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent. ca.gov For organophosphorus compounds, various SPE sorbents have been investigated. For instance, a study on the cleanup of organophosphorus pesticide residues from bovine muscle utilized an Isolute ENV+ SPE column. nih.gov Another approach for wastewater samples involved using SPE cartridges with a universal polymeric reversed-phase sorbent. ca.gov The choice of sorbent and elution solvent is crucial for achieving high recovery rates. For example, in the analysis of pesticides, ethyl acetate (B1210297) is a common elution solvent. nih.govca.gov

Solid Phase Microextraction (SPME):

SPME is a miniaturized, solvent-free sample preparation technique that utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. nih.govyoutube.com The fiber can be directly immersed in a liquid sample or exposed to the headspace above a solid or liquid sample. youtube.com After extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC) for desorption and analysis. youtube.com The selection of the fiber coating is critical and depends on the polarity and volatility of the analyte. For organophosphorus pesticides, polyacrylate and polydimethylsiloxane/divinylbenzene (PDMS/DVB) are commonly used fiber coatings. nih.govunipa.it SPME offers advantages such as simplicity, speed, and reduced solvent consumption. nih.govyoutube.com

Table 2: Comparison of SPE and SPME for Organophosphorus Compound Analysis

| Feature | Solid Phase Extraction (SPE) | Solid Phase Microextraction (SPME) |

| Principle | Analyte partitioned between a solid sorbent and a liquid sample. | Analyte partitioned between a coated fiber and the sample matrix. |

| Solvent Usage | Requires elution solvents. ca.gov | Generally solvent-free. nih.gov |

| Sample Volume | Typically larger sample volumes. | Can be used with small sample volumes. |

| Automation | Can be automated. ca.gov | Readily automated. youtube.com |

| Common Sorbents | Polymeric reversed-phase, anion exchange materials. ca.govnih.gov | Polyacrylate, PDMS/DVB. nih.govunipa.it |

Accelerated Solvent Extraction (ASE):

ASE is an automated technique that uses conventional solvents at elevated temperatures and pressures to rapidly extract analytes from solid and semi-solid samples. thermofisher.com This method significantly reduces extraction times and solvent consumption compared to traditional methods like Soxhlet extraction. thermofisher.com For organophosphorus pesticides in soil and other solid wastes, ASE has been shown to provide recoveries equivalent to Soxhlet but with a much faster turnaround time, extracting a 10 g sample in about 12 minutes with approximately 15 mL of solvent. thermofisher.com

Dispersive Liquid-Liquid Microextraction (DLLME):

DLLME is a microextraction technique based on a ternary solvent system. mdpi.com A small volume of an extraction solvent and a disperser solvent are rapidly injected into an aqueous sample, forming a cloudy solution of fine droplets. researchgate.net This high surface area facilitates the rapid transfer of the analyte from the aqueous phase to the extraction solvent. After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis. A study on the determination of silver in biological samples employed ammonium O,O-diethyl dithiophosphate (a related compound) as a chelating agent in a DLLME procedure. researchgate.net This highlights the potential of using specific reagents to enhance the selectivity of the extraction.

Hollow Fiber Liquid-Phase Microextraction (HF-LPME):

HF-LPME is a variation of LPME where the extraction solvent is contained within the pores of a porous hollow fiber. nih.gov The fiber acts as a physical barrier, protecting the extraction solvent from the sample matrix and providing a clean extract. nih.gov A comparative study on the determination of organophosphorus pesticides in wastewater found that a binary-solvent LPME method offered very low limits of detection, in the range of 0.3-11.4 ng/L. nih.gov

Table 3: Overview of Innovative Extraction Techniques

| Technique | Principle | Key Advantages |

| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperature and pressure. thermofisher.com | Fast, low solvent consumption. thermofisher.com |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Ternary solvent system creates a large surface area for rapid extraction. researchgate.net | Very fast, high enrichment factors. researchgate.net |

| Hollow Fiber Liquid-Phase Microextraction (HF-LPME) | Extraction solvent is immobilized in the pores of a hollow fiber. nih.gov | Provides sample cleanup, high enrichment. nih.gov |

Development of Biosensors and Emerging Technologies for Trace Detection

The demand for rapid, sensitive, and on-site detection of compounds like this compound has driven the development of biosensors and other emerging technologies.

Biosensors:

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to generate a signal proportional to the concentration of a target analyte. scirp.org For the detection of organophosphorus compounds, a common approach is to use enzyme-based biosensors, often utilizing acetylcholinesterase (AChE). researchgate.net The principle is based on the inhibition of the enzyme's activity by the organophosphate, which can be measured electrochemically or optically. researchgate.net

Another type of biosensor that could be adapted for this compound is an optical biosensor based on glutamate (B1630785) dehydrogenase (GLDH) for the determination of ammonium. nih.gov This biosensor measures the oxidation of NADH, which is proportional to the ammonium concentration, at a wavelength of 340 nm. nih.gov Such a system demonstrated a low detection limit of 0.005 mM for ammonium. nih.gov

Recent advances in nanomaterials have significantly improved the performance of biosensors by enhancing their sensitivity and stability. scirp.org For example, the incorporation of gold-platinum bimetallic nanoparticles has been shown to increase the surface area and facilitate electron transfer in electrochemical biosensors. scirp.org

Emerging Technologies:

Emerging detection technologies often focus on coupling advanced separation and detection techniques. For instance, the combination of direct immersion solid-phase microextraction (DI-SPME) with thermal desorption-electrospray ionization tandem mass spectrometry (TD-ESI/MS/MS) has been developed for the rapid analysis of pesticides in serum. nih.gov This platform allows for rapid analysis with minimal sample volume and high sensitivity. nih.gov

The development of novel sorbents, including those based on nanostructured materials, is also a promising area for the extraction of organophosphorus compounds. researchgate.net These materials can offer higher surface areas and more selective binding, leading to improved extraction efficiency and lower detection limits.

Environmental Fate and Degradation Pathways of Ammonium Ethyl Phosphorodithioate

Hydrolytic Degradation Mechanisms in Aquatic Environments

The breakdown of organophosphorus (OP) compounds like ammonium (B1175870) ethyl phosphorodithioate (B1214789) in water is significantly influenced by chemical hydrolysis, a process that is dependent on the pH of the water. lyellcollection.org The rate of hydrolysis can vary dramatically with changes in pH. For instance, the half-life of the organophosphorus compound VX is approximately 100 days at a pH of 5, but decreases to about 9 days at a pH of 8. osti.gov Generally, the hydrolysis of organophosphates is faster in basic conditions. rroij.com

The structure of the organophosphorus compound itself also plays a role. The substitution of a sulfur atom for a non-bridging oxygen atom, creating a phosphorothioate (B77711) from a phosphate (B84403) ester, affects the rate of hydrolysis. This substitution accelerates the hydrolysis of monoesters but slows it down for diesters and triesters. nih.gov The presence of polar aprotic solvents like DMSO can also significantly accelerate the hydrolysis rates of phosphate and phosphorothioate ester dianions. nih.govusu.edu This acceleration is attributed to a more favorable enthalpy of transfer for the transition state compared to the reactants. usu.edu

The general mechanism of hydrolysis for organophosphorus compounds involves the cleavage of the ester bond, releasing the "leaving group." oup.com For some phosphatases, the hydrolysis can be a direct attack by a water molecule on the phosphate center. libretexts.org In other cases, it's a two-step process where a nucleophilic group on an enzyme first attacks the phosphate group, forming a phosphorylated intermediate, which is then hydrolyzed by water. libretexts.org

Table 1: Factors Influencing Hydrolytic Degradation

| Factor | Influence on Hydrolysis Rate |

| pH | Generally increases with higher pH (more basic conditions). lyellcollection.orgrroij.com |

| Compound Structure | Sulfur substitution in phosphorothioates can accelerate or decelerate hydrolysis depending on the ester type. nih.gov |

| Solvent | Polar aprotic solvents can significantly increase hydrolysis rates. nih.govusu.edu |

| Temperature | Lower temperatures can significantly increase the persistence of organophosphorus compounds. lyellcollection.org |

Biodegradation Processes in Soil and Water Systems

Biodegradation by microorganisms is a primary mechanism for the breakdown and detoxification of organophosphorus pesticides in many soils. scielo.org.mx This process is generally an order of magnitude faster than chemical hydrolysis under laboratory conditions (25°C and pH 7). lyellcollection.org The half-life of these compounds in soil can vary widely, from 10 to 120 days, influenced by factors such as soil pH, temperature, moisture content, and organic carbon content. oup.com

Identification of Microbial Degradation Pathways and Key Microorganisms

The ability of soil microorganisms to degrade organophosphorus compounds can be enhanced through repeated exposure, a phenomenon known as accelerated biodegradation. oup.com The first microorganism identified with the ability to degrade an organophosphorus compound was a Flavobacterium sp. in 1973. Since then, various bacterial and some fungal species have been isolated that can break down a wide range of these compounds. oup.com

Microorganisms can utilize organophosphorus compounds as a source of carbon, phosphorus, or both. nih.gov The degradation pathways often involve hydrolysis, oxidation, and alkylation or dealkylation. bbrc.in For example, the degradation of phorate (B1677698) can proceed through a two-step oxidation of the ethylthio sulfur or through a pathway that produces the less toxic diethyl dithiophosphate (B1263838) as an intermediate. ethz.ch

Fungi also play a role in the biodegradation of these pesticides. For instance, Metarhizium anisopliae has been shown to degrade chlorpyrifos (B1668852) and malathion (B1675926), and Cladosporium cladosporioides also degrades chlorpyrifos in the soil. nih.gov Phanerochaete chrysosporium is another fungus known for its ability to break down various organophosphorus compounds. nih.gov

Role of Specific Enzymes in Biological Transformation of Phosphorodithioates

The initial and most significant step in the microbial degradation of many organophosphorus compounds is hydrolysis, catalyzed by enzymes. oup.com A key group of enzymes involved are phosphotriesterases (PTEs), also known as organophosphate hydrolases. oup.comnih.gov These enzymes can detoxify organophosphates by hydrolyzing the P-O-alkyl and P-O-aryl bonds. bbrc.in

Besides PTEs, other enzymes such as acid and alkaline phosphatases, phosphodiesterases, and dehydrogenases have shown increased activity in soils treated with organophosphorus pesticides. nih.gov Carboxylesterases are another class of enzymes involved in the biodegradation of these compounds. bbrc.in

For phosphonates, which contain a stable C-P bond, bacteria have evolved specific enzymatic pathways. tamu.edunih.gov These include phosphonatases, the C-P lyase complex, and an oxidative pathway. tamu.edunih.gov The C-P lyase system in E. coli, for example, involves a series of enzymatic reactions to cleave the carbon-phosphorus bond. nih.gov

Table 2: Key Enzymes in Phosphorodithioate Biodegradation

| Enzyme Class | Function |

| Phosphotriesterases (PTEs)/Organophosphate Hydrolases | Catalyze the initial hydrolytic step, breaking P-O-alkyl and P-O-aryl bonds. oup.combbrc.innih.gov |

| Phosphatases (acid and alkaline) | Increased activity in OP-treated soils, contributing to degradation. nih.gov |

| Carboxylesterases | Involved in the hydrolysis of organophosphate compounds. bbrc.in |

| C-P Lyase Complex | Cleaves the stable carbon-phosphorus bond in phosphonates. tamu.edunih.govnih.gov |

Photodegradation Pathways and Kinetics under Environmental Conditions

Sunlight can also contribute to the degradation of organophosphorus pesticides. researchgate.net The rate of photodegradation is generally faster than hydrolysis in the dark. rroij.com For example, the half-life of fenoxaprop-p-ethyl (B1329639) under direct sunlight was found to be significantly shorter than its hydrolytic half-life. rroij.com

The kinetics of photodegradation are influenced by the aqueous medium. For instance, the degradation of fenoxaprop-p-ethyl was fastest in basic water under sunlight, with a half-life of 2.0 days, compared to 16.8 days in Milli-Q water. rroij.com In contrast, the herbicide tepraloxydim (B133549) was more stable in basic water under photolytic conditions. rroij.com The degradation process often follows first-order kinetics. rroij.com

Adsorption and Desorption Dynamics in Various Environmental Compartments

The interaction of ammonium ethyl phosphorodithioate with soil and sediment particles through adsorption and desorption is a critical factor in its environmental fate. tandfonline.com Adsorption can limit the bioavailability of the compound for microbial degradation and transport. tandfonline.comlyellcollection.org

The extent of adsorption is influenced by soil properties. Organophosphorus compounds with low water solubility and high organic carbon partition coefficients (Koc) tend to be strongly adsorbed to soil particles. tandfonline.com Soil properties such as pH, organic matter content, and the presence of metal oxides (iron and aluminum) significantly affect phosphorus adsorption and desorption. informahealthcare.commdpi.com For example, maximum phosphorus sorption has been shown to have a negative correlation with soil pH and a positive correlation with exchangeable aluminum and iron oxides. informahealthcare.com

Adsorption of many pesticides is a physical process, dominated by van der Waals forces, indicating that it is often reversible. nsf.gov Desorption, the release of the adsorbed compound back into the soil solution, can lead to its potential for leaching into groundwater or runoff into surface waters. mdpi.com The desorption of phosphorus can be influenced by the type of soil and land management practices. researchgate.net For instance, no-tillage systems have been shown to have more marked phosphorus desorption compared to conventional tillage. researchgate.net

Table 3: Factors Influencing Adsorption and Desorption

| Factor | Influence |

| Soil Organic Matter | Generally increases adsorption. informahealthcare.com |

| Clay Content | Higher clay content can lead to higher adsorption. researchgate.net |

| Soil pH | Can negatively correlate with maximum phosphorus sorption. informahealthcare.com |

| Metal Oxides (Fe, Al) | Positively correlate with maximum phosphorus sorption. informahealthcare.commdpi.com |

| Water Solubility of Compound | Lower solubility often leads to stronger adsorption. tandfonline.com |

Environmental Transport and Persistence Modeling

Modeling is a crucial tool for understanding and predicting the environmental transport and persistence of organophosphorus compounds. researchgate.net These models aim to simulate the movement of these chemicals through various environmental compartments, including soil, water, and air. researchgate.net

The relatively high solubility of many organophosphorus pesticides means they can be readily transported through soils and into groundwater or surface waters. lyellcollection.org Models often incorporate processes such as advection, dispersion, transformation, and bioaccumulation. tandfonline.com For atmospheric transport, models can simulate the exchange between air and different surfaces like water and soil, including processes like volatilization and deposition. researchgate.netnih.gov

The persistence of these compounds in the environment is a key output of these models. While generally considered to have relatively fast degradation rates, under certain conditions, such as low temperatures and specific pH levels, organophosphorus pesticides can persist for long periods. lyellcollection.org Modeling efforts are continually being refined to better represent the complex processes governing the fate and transport of these compounds, including the effects of different agricultural management practices and the linkage between watershed and water-body response models. researchgate.netnih.gov

Ecological and Toxicological Research on Ammonium Ethyl Phosphorodithioate: Mechanistic Insights

Molecular and Cellular Basis of Toxicity in Non-Target Organisms

The toxicity of organophosphorus (OP) compounds like ammonium (B1175870) ethyl phosphorodithioate (B1214789) extends beyond their well-documented inhibition of acetylcholinesterase (AChE). Emerging research has illuminated a complex web of molecular and cellular disruptions that contribute to their adverse effects on non-target organisms. These mechanisms, often acting in concert, paint a more comprehensive picture of the toxicological profile of this class of chemicals.

Investigation of Neurotoxicity Mechanisms Beyond Cholinesterase Inhibition

While the inhibition of AChE is a primary mechanism of acute OP toxicity, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent overstimulation of cholinergic receptors, it does not fully account for all observed neurotoxic effects. nih.govnih.gov Studies on various OP compounds have revealed that neurotoxicity can occur even at concentrations below the threshold for significant AChE inhibition. nih.gov This suggests the involvement of other, non-cholinesterase-dependent pathways.

These alternative mechanisms of neurotoxicity are multifaceted and may include:

Direct interactions with other proteins and receptors: OPs have the potential to affect a variety of other molecular targets within the nervous system besides AChE, including other esterases, receptors, and ion channels. nih.govnih.gov

Disruption of axonal transport: Some OPs have been shown to interfere with the transport of essential molecules along the axons of nerve cells, a process crucial for neuronal health and function. nih.gov

Neuroinflammation and autoimmune responses: Exposure to OPs can trigger inflammatory processes within the nervous system, leading to the activation of glial cells and the production of pro-inflammatory cytokines, which can contribute to neuronal damage. nih.gov

Alterations in mitochondrial dynamics and neurotrophins: OPs can impact the function of mitochondria, the powerhouses of the cell, and interfere with the signaling of neurotroins, which are proteins essential for neuronal survival, growth, and differentiation. nih.gov

It is important to note that these non-cholinesterase mechanisms are often interconnected and can create a cascade of events leading to neuronal dysfunction and cell death. nih.gov

Role of Oxidative Stress and Reactive Oxygen Species Generation in Toxicity

A significant body of evidence points to oxidative stress as a key player in the toxicity of organophosphorus pesticides. nih.govresearchgate.netnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense systems to neutralize them. researchgate.netnih.gov

OP compounds can induce the generation of ROS, such as superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH⁻). researchgate.netresearchgate.net This overproduction of ROS can lead to widespread cellular damage through several mechanisms:

Lipid peroxidation: ROS can attack and damage lipids in cell membranes, leading to a loss of membrane integrity and function. Malondialdehyde (MDA) is a commonly used biomarker for lipid peroxidation. nih.govresearchgate.net

Protein oxidation: Proteins can also be oxidized by ROS, leading to changes in their structure and function. nih.gov

DNA damage: ROS can cause oxidative damage to DNA, potentially leading to mutations and other genetic instabilities. nih.gov

The induction of oxidative stress by OPs has been observed in various species and is considered a contributing factor to their toxicity in different organ systems, not just the nervous system. researchgate.netnih.gov The antioxidant system, which includes enzymes like superoxide dismutase (SOD), plays a crucial role in mitigating this oxidative damage. researchgate.net

| Key Cellular Target | Effect of OP-Induced Oxidative Stress | Associated Biomarker |

| Lipids (Cell Membranes) | Peroxidation, loss of integrity | Malondialdehyde (MDA) |

| Proteins | Oxidation, altered function | Protein carbonyls |

| DNA | Oxidative damage, potential mutations | 8-hydroxy-2'-deoxyguanosine (8-OHdG) |

Perturbations of Metabolic Pathways and Bioenergetics

Organophosphorus compounds can disrupt fundamental metabolic pathways and the production of cellular energy (bioenergetics). A primary target in this regard is the mitochondrion. Alterations in mitochondrial function have been identified as a key element in OP-induced toxicity. nih.gov This can involve impairment of the electron transport chain, leading to reduced ATP synthesis and an increase in ROS production.

The disruption of bioenergetics can have far-reaching consequences for cellular health, impacting energy-dependent processes essential for cell survival and function. The interplay between mitochondrial dysfunction, oxidative stress, and other toxic mechanisms creates a complex and damaging cellular environment. nih.gov

Ecotoxicological Effects on Aquatic and Terrestrial Ecosystems: Mechanistic Investigations

The introduction of chemical contaminants into the environment can have profound and cascading effects on the structure and function of ecosystems. researchgate.netarccjournals.comresearchgate.net The ecotoxicological impact of a substance is determined by the interplay between its chemical properties, the characteristics of the ecosystem, and the biological traits of the organisms within it. nih.gov

In aquatic environments, the bioavailability of a toxicant is a critical factor governing its potential for harm. nih.gov This bioavailability is influenced by various physicochemical parameters of the water and sediment. Once bioavailable, chemicals can exert their effects at different levels of biological organization, from the molecular and cellular to the population and community levels. arccjournals.comnih.gov

For instance, in aquatic ecosystems, pesticides can lead to:

Changes in the growth and reproduction of individual organisms. researchgate.net

Alterations in the behavior of aquatic species. arccjournals.com

Disruptions in the food web, such as the decline of predator populations due to effects on their prey. arccjournals.com